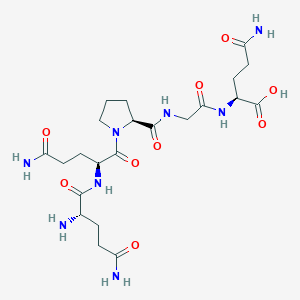
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- is a peptide compound composed of multiple amino acids, including L-glutamine, L-glutaminyl, L-prolyl, and glycyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Deamidation: The amide groups in glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Individual amino acids (L-glutamine, L-glutaminyl, L-prolyl, glycyl).
Oxidation: Oxidized amino acid residues.
Deamidation: Glutamic acid.
科学的研究の応用
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in cellular metabolism and protein interactions.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the production of bioactive peptides and as a flavor enhancer in the food industry
作用機序
The mechanism of action of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways:
Cellular Metabolism: L-glutamine serves as a key energy source for rapidly dividing cells, such as enterocytes and immune cells.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Immune Modulation: L-glutamine and its derivatives play a role in modulating immune responses by supporting lymphocyte proliferation and function.
類似化合物との比較
Similar Compounds
L-Glutamine: A single amino acid with similar metabolic roles.
L-Glutaminyl-L-glutaminyl: A dipeptide with comparable properties.
L-Prolylglycyl: A dipeptide with distinct structural features.
特性
CAS番号 |
875121-01-0 |
|---|---|
分子式 |
C22H36N8O9 |
分子量 |
556.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N8O9/c23-11(3-6-15(24)31)19(35)29-12(4-7-16(25)32)21(37)30-9-1-2-14(30)20(36)27-10-18(34)28-13(22(38)39)5-8-17(26)33/h11-14H,1-10,23H2,(H2,24,31)(H2,25,32)(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,38,39)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
UZVYTCVFBRRXJM-XUXIUFHCSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
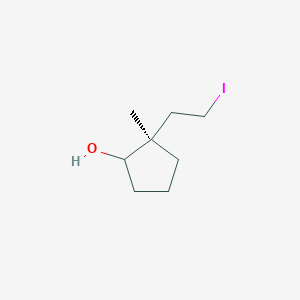
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
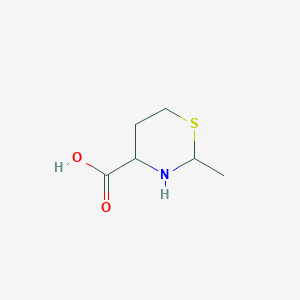
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
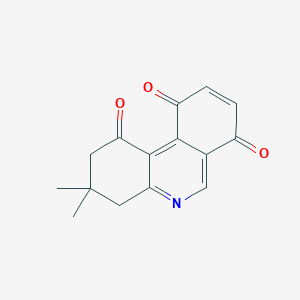

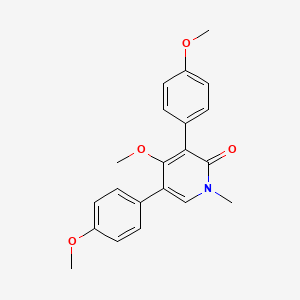
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

